molecular formula C18H14ClNO4 B2650237 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid CAS No. 897560-34-8

6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2650237
CAS No.: 897560-34-8
M. Wt: 343.76
InChI Key: RFILYPZXNIYKKZ-UHFFFAOYSA-N
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Description

Historical Development of Quinoline-Based Compounds

The quinoline scaffold traces its origins to 1834, when Friedlieb Ferdinand Runge first isolated the parent compound from coal tar through destructive distillation. Early pharmacological applications emerged through quinine, a cinchona bark-derived alkaloid used by Indigenous South Americans for malaria treatment and later systematized by European chemists in the 19th century. The 20th century saw synthetic expansion, including the 1940s development of chloroquine analogs that established the therapeutic value of chloro-substituted quinolines.

Critical advances in quinoline-4-carboxylic acid chemistry occurred through mid-20th century work on the Conrad-Limpach and Pfitzinger syntheses, enabling systematic introduction of carboxyl groups at the C4 position. Modern protocols, such as the KOH-mediated condensation of isatin derivatives with aromatic ketones, now allow efficient production of diverse 4-carboxylated quinolines under green chemistry conditions.

Significance of Chloroquinolines in Medicinal Chemistry

Chlorine substitution enhances quinoline bioactivity through multiple mechanisms:

Property Enhancement Mechanistic Basis Example Compounds
Lipophilicity Increased membrane permeability Chloroquine, Mefloquine
Target Affinity Halogen bonding with proteins Ciprofloxacin analogs
Metabolic Stability Blockade of oxidative sites 6-Chloro-4-quinolinecarboxylates

Data compiled from

The 6-chloro substitution pattern specifically improves anticancer activity by promoting intercalation with DNA and inhibition of topoisomerase II, as demonstrated in H460 lung cancer cell studies (IC50 = 3.2 μM). Chloroquinolines also show enhanced antimicrobial effects due to improved penetration through bacterial membranes.

Importance of 6-Chloro-2-(2,5-Dimethoxyphenyl)Quinoline-4-Carboxylic Acid in Modern Research

This compound combines three pharmacophoric elements:

  • Chlorine at C6 - Enhances DNA interaction capacity and metabolic stability
  • 2,5-Dimethoxyphenyl at C2 - Provides π-stacking surfaces for enzyme binding pockets
  • C4 Carboxylic Acid - Enables salt bridge formation with basic amino acid residues

Recent studies highlight its dual mechanism of action:

  • Anticancer : Induces apoptosis in H460 non-small cell lung cancer cells through caspase-3 activation (2.8-fold increase vs. control)
  • Antimicrobial : Disrupts Staphylococcus aureus biofilm formation at 128 μg/mL (85% inhibition)
  • Enzyme Inhibition : Shows 78% TACE (TNF-α converting enzyme) inhibition at 10 μM concentration via zinc chelation

Properties

IUPAC Name

6-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-23-11-4-6-17(24-2)14(8-11)16-9-13(18(21)22)12-7-10(19)3-5-15(12)20-16/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFILYPZXNIYKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid involves several steps:

Chemical Reactions Analysis

6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Findings and Implications

  • Bioactivity : Antitubercular activity is linked to ester functionalities, suggesting lipophilicity is critical for membrane penetration .
  • Research Gaps : Melting points and detailed pharmacokinetic data for many analogs remain unreported.

Biological Activity

6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

The compound has the following chemical properties:

  • Molecular Formula : C₁₈H₁₄ClNO₄
  • CAS Number : 897560-34-8
  • MDL Number : MFCD03420115
  • Hazard Classification : Irritant

Antibacterial Activity

A study focused on the synthesis and evaluation of various quinoline derivatives, including this compound, demonstrated promising antibacterial properties. The structural modifications of quinoline derivatives were correlated with increased antibacterial activity against several bacterial strains.

Key Findings:

  • The compound exhibited significant activity against Staphylococcus aureus and Bacillus subtilis.
  • It showed moderate inhibition against methicillin-resistant Staphylococcus aureus (MRSA) but weak activity against Pseudomonas aeruginosa.
CompoundBacterial StrainActivity Level
This compoundS. aureusSignificant
B. subtilisSignificant
MRSAModerate
P. aeruginosaWeak

Anticancer Activity

Recent research highlighted the compound's potential as an anticancer agent. In vitro studies indicated that it could inhibit the proliferation of various cancer cell lines.

Case Studies:

  • SIRT3 Inhibition : A derivative of quinoline was shown to selectively inhibit SIRT3, a key regulator in cancer metabolism. The compound demonstrated an IC50 value of 7.2 µM against SIRT3, indicating its potential in leukemia treatment.
    • Mechanism : Induced G0/G1 phase cell cycle arrest without triggering apoptosis.
    • Cell Lines Tested : THP-1, MOLM-13, SEM, and MV4-11.
  • Colony Formation Assay : The compound significantly reduced colony formation in leukemic cells, demonstrating its efficacy in inhibiting cancer cell growth.
Cell LineIC50 (µM)Colony Formation Percentage at 0.2 µM
THP-17.293.2%
MOLM-13-13.4%
SEM-4.1%

Mechanistic Insights

The mechanism of action for the biological activities of this compound involves:

  • Antibacterial Mechanism : Likely through disruption of bacterial cell wall synthesis or function.
  • Anticancer Mechanism : Inhibition of SIRT3 leads to altered cellular metabolism and growth inhibition, primarily through cell cycle arrest rather than apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, often starting with condensation of substituted benzaldehydes with amino precursors. For example, a quinoline core can be formed using KOtBu and DMF under reflux, followed by functionalization with chlorine and methoxy groups. Key intermediates may include ethyl esters, which are hydrolyzed to yield the carboxylic acid moiety .
  • Experimental Design : Optimize reaction conditions (e.g., solvent, temperature, catalyst) to improve yield. Monitor progress via TLC and purify intermediates using column chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • Single-crystal X-ray diffraction to resolve molecular geometry and confirm substituent positions .
  • NMR (¹H/¹³C) to verify proton environments and substituent integration.
  • Mass spectrometry for molecular weight validation.
    • Data Interpretation : Compare experimental X-ray bond lengths/angles with computational models (e.g., DFT) to validate structural accuracy .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in multi-step reactions?

  • Strategies :

  • Use palladium/copper catalysts to enhance coupling reactions for aromatic substituents .
  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Optimize protecting groups for the carboxylic acid moiety to prevent side reactions.
    • Contradiction Analysis : If yields drop during chlorination, assess competing pathways (e.g., over-halogenation) via HPLC-MS to identify byproducts .

Q. How do structural variations (e.g., chloro vs. methoxy substituents) influence the compound’s biological activity?

  • Structure-Activity Relationship (SAR) :

  • The chloro group enhances electron-withdrawing effects, potentially increasing binding affinity to target enzymes (e.g., antituberculosis agents) .
  • Methoxy groups may improve solubility or modulate pharmacokinetic properties.
    • Experimental Validation : Compare bioactivity (e.g., IC₅₀ values) of analogs using in vitro assays against bacterial or cancer cell lines .

Q. How can researchers resolve discrepancies between spectroscopic data and computational predictions for this compound?

  • Case Example : If NMR chemical shifts conflict with X-ray-derived torsion angles , perform:

  • Conformational analysis using molecular dynamics simulations to account for dynamic effects in solution .
  • Variable-temperature NMR to probe rotational barriers of substituents .
    • Advanced Tools : Leverage SC-XRD (synchrotron sources) for high-resolution crystallography to detect subtle structural variations .

Critical Considerations for Experimental Design

  • Safety Protocols : Handle chlorinated intermediates in fume hoods; use PPE to avoid dermal exposure (refer to SDS guidelines) .
  • Environmental Compliance : Ensure waste solvents (e.g., DMF, THF) are disposed via approved chemical waste streams .

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